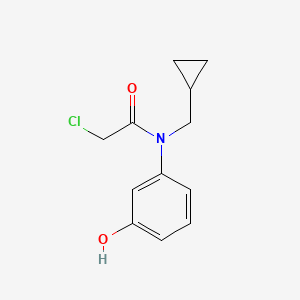
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Scientific Research Applications
Biological and Environmental Interactions
Research on compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide provides insights into their biological and environmental interactions. For instance, studies on acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, have highlighted their commercial importance and the biological consequences of exposure. These chemicals exhibit varied biological responses and possess environmental toxicology relevance, suggesting a need for understanding the implications of related compounds in scientific research (Kennedy, 2001).
Pharmacodynamics and Toxicity Profiles
Understanding the pharmacodynamics and toxicity profiles of related chemical compounds provides a foundation for exploring the applications of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide in scientific research. For instance, paracetamol (acetaminophen), a widely used analgesic, undergoes complex metabolism, leading to potential toxicity. Research has focused on paracetamol's metabolism and genetic differences affecting its efficacy and safety. Such studies underline the importance of assessing the metabolic pathways and toxicity profiles of related compounds to ensure their safe and effective use (Li-zi Zhao & G. Pickering, 2011).
Environmental Protection and Drug Metabolism
Environmental protection efforts have also focused on the adsorptive elimination of pharmaceutical compounds from water, indicating the environmental impact of chemical substances. Research on acetaminophen, for example, has explored adsorption techniques for removing this pollutant from water, highlighting the broader implications of managing chemical substances in environmental settings (C. Igwegbe et al., 2021).
Novel Mechanisms of Action in Pain Management
Explorations into the analgesic effects of acetaminophen have uncovered novel mechanisms of action, such as its metabolization into N-acylphenolamine (AM404), which then acts on specific receptors in the brain and spinal cord. This research not only advances our understanding of pain management strategies but also suggests potential areas for the development of new therapeutic agents, considering the diverse actions of related compounds (N. Ohashi & T. Kohno, 2020).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMGPYLRAJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(benzo[d]oxazol-2-yl)-N-(2-chlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2688477.png)

![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)

![N-[1-(2-Ethoxyethyl)cyclopentyl]prop-2-enamide](/img/structure/B2688489.png)


